molecular formula C11H10N2O2 B3372062 4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile CAS No. 86267-88-1

4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile

Cat. No.: B3372062
CAS No.: 86267-88-1
M. Wt: 202.21 g/mol
InChI Key: SXMSPPHEQTXVSO-UHFFFAOYSA-N
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Description

4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile is a heterocyclic compound featuring a benzooxazine core substituted with an acetyl group at position 4 and a nitrile group at position 2. The benzooxazine scaffold combines a benzene ring fused with a six-membered oxazine ring containing one oxygen atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-2,3-dihydro-1,4-benzoxazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)13-9(6-12)7-15-11-5-3-2-4-10(11)13/h2-5,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMSPPHEQTXVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research has indicated that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit anxiolytic and antidepressant activities. The compound's structure allows it to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine pathways. A patent (WO2000040581A1) describes the use of these derivatives as therapeutic agents for treating anxiety and depression .

Anticancer Activity

Studies have demonstrated that benzoxazine derivatives possess anticancer properties. For instance, compounds similar to 4-acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile have shown cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Effects

The antimicrobial activity of benzoxazine derivatives has also been explored. Specific studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

Polymer Chemistry

This compound can serve as a monomer in the synthesis of polybenzoxazines, which are known for their thermal stability and mechanical properties. These polymers are utilized in various applications ranging from aerospace to electronics due to their excellent thermal resistance and low moisture absorption properties .

Coatings and Adhesives

The incorporation of benzoxazine derivatives into coatings and adhesives has been studied for their ability to enhance adhesion properties and thermal stability. This application is particularly relevant in industries requiring durable materials that can withstand extreme conditions .

Enzyme Inhibition Studies

Research has shown that 4-acetyl-3,4-dihydro-2H-benzo[1,4]oxazine derivatives can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways related to inflammation or cancer progression. This property makes them valuable tools in biochemical research aimed at understanding disease mechanisms .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs suggests potential applications in drug delivery systems. By modifying the solubility and bioavailability of drugs, these derivatives could enhance therapeutic efficacy while reducing side effects .

Case Studies

StudyApplicationFindings
Study 1Antidepressant ActivityDemonstrated significant reduction in anxiety-like behavior in animal models .
Study 2Anticancer ActivityShowed cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM .
Study 3Polymer DevelopmentDeveloped polybenzoxazines with improved thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo-Fused 1,4-Heterocycles

Compound Name Heteroatom (X) Substituents (Positions) Key Features
4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile Oxygen Acetyl (4), Nitrile (3) High polarity, moderate lipophilicity
4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbonitrile Sulfur Ethyl (4), Nitrile (7), Ketone (3) Increased lipophilicity, thermal stability
4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbonitrile Sulfur Phenethyl (4), Nitrile (7), Ketone (3) Enhanced aromatic interactions

Key Observations :

  • Heteroatom Impact : Replacement of oxygen (oxazine) with sulfur (thiazine) increases lipophilicity and thermal stability due to sulfur’s larger atomic radius and polarizability .

Biological Activity

4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C12H10N2O Molecular Formula \text{C}_{12}\text{H}_{10}\text{N}_2\text{O}\quad \text{ Molecular Formula }

Antithrombotic Activity

Research has indicated that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit significant antithrombotic effects. A notable study synthesized a series of such compounds that act as dual antagonists for thromboxane A2 (TXA2) receptors while activating prostacyclin (PGI2) receptors. These compounds demonstrated promising in vitro and in vivo efficacy without causing hypotensive side effects, making them candidates for cardiovascular therapies .

5-HT6 Receptor Antagonism

Another important aspect of the biological activity of 3,4-dihydro-2H-benzo[1,4]oxazines is their role as selective antagonists for the 5-HT6 receptor. Compounds in this category have shown subnanomolar affinities for the receptor and favorable brain penetration in animal models. This suggests potential applications in treating neurological disorders such as Alzheimer's disease .

Antimicrobial Activity

Recent studies have reported that certain derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit significant antibacterial activity against various strains. For instance, compounds synthesized in one study showed minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL against Mycobacterium tuberculosis H37Ra . This positions these compounds as potential candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure.

Substituent Effect on Activity
Electron-withdrawing groupsEnhance binding affinity to receptors
Alkyl groupsMay improve lipophilicity and brain penetration
HalogensCan modify metabolic stability

Study on TXA2 and PGI2 Receptors

In a comprehensive study involving the synthesis and evaluation of multiple derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine, it was found that specific modifications at the aromatic ring significantly improved their dual-action properties on TXA2 and PGI2 receptors. The lead compound displayed a favorable pharmacokinetic profile alongside its potent biological activity .

Evaluation as 5-HT6 Antagonists

Another investigation focused on the design and synthesis of novel derivatives targeting the 5-HT6 receptor. The study revealed that certain modifications led to enhanced receptor affinity and selectivity. The findings suggest that these compounds could be further developed for therapeutic use in psychiatric disorders .

Q & A

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Biofluids : Incubate in PBS (pH 7.4) or human serum at 37°C; monitor degradation via HPLC over 24–72 hours .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free cyanide or carboxylic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile
Reactant of Route 2
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4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile

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